3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
Amination: Introduction of the amino group at the 3-position.
Addition of Difluoroethyl Group: Incorporation of the 2,2-difluoroethyl group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridine derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,4-dihydropyridin-4-one: Lacks the bromine and difluoroethyl groups.
5-Bromo-1,4-dihydropyridin-4-one: Lacks the amino and difluoroethyl groups.
1-(2,2-Difluoroethyl)-1,4-dihydropyridin-4-one: Lacks the amino and bromine groups.
Uniqueness
The presence of the amino, bromine, and difluoroethyl groups in 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications and properties.
Eigenschaften
Molekularformel |
C7H7BrF2N2O |
---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
3-amino-5-bromo-1-(2,2-difluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H7BrF2N2O/c8-4-1-12(3-6(9)10)2-5(11)7(4)13/h1-2,6H,3,11H2 |
InChI-Schlüssel |
VEPORBUPIDPQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1CC(F)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.